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Compound of Interest

Compound Name: Furan, 2-ethenyl-5-nitro-

CAS No.: 71258-91-8

Cat. No.: B13601239 Get Quote

Executive Summary
Nitro-vinyl furans, particularly 2-(2-nitrovinyl)furan and its derivatives like G-1 (1-(2-furyl)-2-

nitro-1-propene), represent a critical class of pharmacophores with potent antimicrobial and

cytotoxic properties. However, their thermal instability and rapid metabolism make structural

elucidation challenging.

This guide objectively compares the mass spectral behavior of nitro-vinyl furans against their

sulfur-containing analogs (nitro-vinyl thiophenes). It establishes a standardized fragmentation

model to aid in the identification of metabolites and impurities during drug development.

Structural Basis & Ionization Behavior[1][2]
The Analyte Class
The core structure consists of a furan ring conjugated to a nitro-alkene side chain. The

electron-withdrawing nitro group (

) coupled with the electron-rich furan ring creates a "push-pull" electronic system that dictates
fragmentation.
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Ionization Technique Comparison
Selection of the ionization method fundamentally alters the observed spectrum.

Electron Ionization (EI, 70 eV): Produces a distinct molecular ion (ngcontent-ng-

c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) but induces extensive fragmentation. Ideal for library matching and structural fingerprinting.

Electrospray Ionization (ESI): Soft ionization yielding predominantly

or

. Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied.

APCI: Preferred for non-polar nitro-vinyl derivatives where ESI response is poor.
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Expert Insight: For initial structural characterization, EI-MS is superior due to the rich

fragmentation pattern it generates, allowing for differentiation between isomers that ESI might

miss.

Mechanistic Fragmentation Pathways[1][4]
The fragmentation of nitro-vinyl furans under EI conditions follows three primary pathways.

These pathways are driven by the stability of the furan ring and the lability of the C-N bond.

Pathway A: Radical Nitro Loss (Diagnostic)
The most abundant high-mass fragment arises from the cleavage of the C-N bond.

Mechanism: Homolytic cleavage driven by the resonance stabilization of the resulting vinyl-

furan cation.

Observation: A dominant peak at m/z 93 for the parent compound (139 - 46).

Pathway B: Nitro-Nitrite Rearrangement
Nitroaromatics and nitroalkenes often undergo a rearrangement where the nitro oxygen attacks

the vinyl carbon, forming a nitrite ester intermediate before losing NO.

Observation: Peaks at m/z 109 (loss of NO) and subsequent m/z 81.

Pathway C: Furan Ring Disintegration
The furan ring itself fragments, typically losing carbon monoxide (CO) or forming cyclopropenyl-

type cations.

Characteristic Ions: m/z 39 (

), m/z 53 (
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), m/z 81 (Pyrylium-like).

Visualization of Fragmentation Logic
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Figure 1: Mechanistic fragmentation tree for 2-(2-nitrovinyl)furan (EI-MS).

Comparative Analysis: Furan vs. Thiophene[5]
A critical step in validation is distinguishing the furan derivative from its thiophene analog (often

present as a synthetic impurity or analog).

Quantitative Data Comparison (EI-MS)
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Feature Nitro-Vinyl Furan
Nitro-Vinyl

Thiophene
Differentiation Logic

Molecular Ion (M+)
m/z 139 (Moderate

Intensity)

m/z 155 (High

Intensity)

Thiophene ring is

more aromatic/stable,

yielding a stronger

M+.

Base Peak
m/z 93 (

)

m/z 109 (

)

Mass shift of +16 Da

(O

S) is preserved in the

base peak.

Isotopic Pattern M+1 (approx 6.6%) M+2 (approx 4.5%)

Diagnostic: Sulfur's

isotope creates a

distinct M+2 peak

absent in furans.

Ring Fragment m/z 39, 53
m/z 45 (

)

Thiophene

fragmentation yields

sulfur-containing

fragments (

).

Loss of CO vs CS Loss of CO (28 Da) Loss of CS (44 Da)

Furan loses CO

readily; Thiophene

loses CS or CHS.

Stability & Artifacts
Furan: Prone to ring opening under high-energy collision (CID).

Thiophene: The ring often remains intact while substituents fragment first.

Implication: If the spectrum shows a chaotic baseline with many low-mass ions, it is likely the

furan derivative degrading thermally in the source.
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Experimental Protocol for Validation
To replicate these findings or validate a new derivative, follow this self-validating protocol.

Sample Preparation
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol (MeOH).

Filtration: Filter through a 0.2 µm PTFE filter to remove particulates that cause source arcing.

Dilution: Dilute 1:100 with 50% MeOH/Water + 0.1% Formic Acid (for ESI) or pure Ethyl

Acetate (for GC-EI).

GC-MS Method (Recommended for Fragmentation
Study)

Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet: Splitless mode, 250°C.

Oven: 60°C (1 min hold)

20°C/min

280°C (5 min hold).

Source: Electron Ionization (70 eV), 230°C.

Workflow Diagram
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Figure 2: Standardized GC-MS workflow for nitro-vinyl furan characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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